molecular formula C5H10OS B2709992 1-sulfanylpentan-3-one CAS No. 123728-54-1

1-sulfanylpentan-3-one

Cat. No.: B2709992
CAS No.: 123728-54-1
M. Wt: 118.19
InChI Key: ORZNCWCHFKUYAZ-UHFFFAOYSA-N
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Description

1-Sulfanylpentan-3-one (IUPAC name: 1-(methylsulfanyl)pentan-3-one; CAS: 76-624-5) is a thioether-functionalized ketone with the molecular formula C₆H₁₀OS and a calculated molecular weight of 130.21 g/mol. The compound features a methylsulfanyl (-SCH₃) group attached to the first carbon of a pentan-3-one backbone. Its logP value of 1.285 indicates moderate lipophilicity, suggesting balanced solubility in both polar and nonpolar media .

Properties

IUPAC Name

1-sulfanylpentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-2-5(6)3-4-7/h7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZNCWCHFKUYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-sulfanylpentan-3-one involves its interaction with molecular targets through its thiol and ketone groups. The thiol group can form covalent bonds with electrophilic centers in biomolecules, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and exert specific effects .

Comparison with Similar Compounds

Thioether- and Thiol-Functionalized Ketones

The following compounds share structural similarities with 1-sulfanylpentan-3-one, differing primarily in the position of the sulfur-containing group or the presence of a thiol (-SH) instead of a thioether (-SCH₃):

Compound Name CAS Number Molecular Formula logP Functional Groups Key Differences vs. This compound
5-Mercapto-2-pentanone 76-625-4 C₅H₁₀OS 1.285 Thiol, Ketone Thiol group at position 5; higher reactivity due to -SH .
1-Mercapto-3-pentanone 76-626-3 C₅H₁₀OS 1.285 Thiol, Ketone Thiol group at position 1; increased polarity vs. thioether .
1-Methylthiopentan-3-one 76-624-5 C₆H₁₀OS 1.285 Thioether, Ketone Structurally identical to this compound (synonym) .

Key Findings :

  • Reactivity: Thiol-containing analogs (e.g., 5-mercapto-2-pentanone) exhibit higher nucleophilicity and oxidative instability compared to thioether analogs like this compound .
  • Lipophilicity : Despite identical logP values, thioethers generally exhibit better metabolic stability than thiols, making this compound more suitable for biomarker applications .

Aryl-Substituted Ketones

Compounds such as 1-(4-hydroxyphenyl)-3-methylpentan-1-one (CAS: 62439-32-1) and 1-(2-hydroxyphenyl)-3-phenylpentan-1-one feature aromatic substituents, altering their physicochemical and biological properties:

Compound Name CAS Number Functional Groups Key Differences vs. This compound
1-(4-Hydroxyphenyl)-3-methylpentan-1-one 62439-32-1 Aryl, Hydroxyl, Ketone Enhanced polarity due to phenolic -OH; UV activity for analytical detection .
1-(2-Hydroxyphenyl)-3-phenylpentan-1-one Not provided Aryl, Hydroxyl, Ketone Steric hindrance from phenyl groups reduces volatility .

Key Findings :

  • Applications : Aryl-substituted ketones are often used in pharmaceutical synthesis due to their UV-responsive chromophores and hydrogen-bonding capabilities .
  • Solubility : The hydroxyl group in these compounds increases water solubility compared to this compound, limiting their use in lipid-rich environments .

Aldehydes and Amino-Functionalized Ketones

Compounds like 3-ethylpentanal (CAS: 39992-52-4) and 1-(dimethylamino)-2-methylpentan-3-one (CAS: 51690-03-0) highlight functional group-driven divergence:

Compound Name CAS Number Functional Groups Key Differences vs. This compound
3-Ethylpentanal 39992-52-4 Aldehyde Higher volatility; used in fragrance industries .
1-(Dimethylamino)-2-methylpentan-3-one 51690-03-0 Amine, Ketone Basic amino group enables salt formation; pharmaceutical intermediate .

Key Findings :

  • Aldehydes : 3-ethylpentanal’s aldehyde group confers strong electrophilicity, making it reactive in condensation reactions compared to ketones .
  • Amino Ketones: The dimethylamino group in 1-(dimethylamino)-2-methylpentan-3-one enhances solubility in acidic media, unlike the neutral thioether group in this compound .

Biological Activity

1-sulfanylpentan-3-one, also known as 1-Mercaptopentan-3-one, is an organic compound with the molecular formula C₅H₁₀OS. It features both a thiol (–SH) and a ketone (C=O) functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its thiol and ketone groups, which play crucial roles in its biological interactions. The thiol group can form covalent bonds with electrophilic centers in biomolecules, while the ketone group can participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction processes. These interactions can modulate biological pathways, influencing cellular functions and signaling mechanisms.

Key Reactions Involving this compound

Reaction TypeDescriptionProducts
Oxidation Thiol group oxidized to form disulfides or sulfonic acidsDisulfides, sulfonic acids
Reduction Ketone group reduced to secondary alcoholsSecondary alcohols
Nucleophilic Substitution Thiol acts as a nucleophileVarious substituted products

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound's thiol group contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Modulation of Cellular Pathways : Its interactions with key biomolecules suggest potential roles in modulating signaling pathways related to inflammation and apoptosis.

Study on Antimicrobial Activity

A study published in the Journal of Agricultural and Food Chemistry investigated the antimicrobial properties of various thiols, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential use as a natural preservative in food products .

Antioxidant Effects

In another research project focused on antioxidant activity, this compound was shown to reduce oxidative stress markers in cultured human cells. This study highlights the compound's potential as a therapeutic agent for conditions associated with oxidative damage .

Potential Therapeutic Applications

Given its biological activities, this compound is being investigated for various therapeutic applications:

  • Drug Development : Its ability to interact with biomolecules opens avenues for developing drugs targeting oxidative stress-related diseases.
  • Food Preservation : The antimicrobial properties suggest potential applications in food safety and preservation strategies.

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